6-Hydroxy Warfarin-d5
CAS No.: 94820-64-1
Cat. No.: VC0196727
Molecular Formula: C19H11O5D5
Molecular Weight: 329.37
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 94820-64-1 |
---|---|
Molecular Formula | C19H11O5D5 |
Molecular Weight | 329.37 |
IUPAC Name | 4,6-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |
Standard InChI | InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/i2D,3D,4D,5D,6D |
SMILES | CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O |
Appearance | Solid |
Chemical Identity and Structure
6-Hydroxy Warfarin-d5 is a metabolite analog of warfarin with deuterium labeling on the phenyl ring and hydroxylation at the 6-position of the coumarin ring structure. The compound features both the anticoagulant pharmacophore of warfarin and strategic isotopic labeling that enables its use in analytical applications.
Basic Chemical Information
The compound is identified through various chemical identifiers, as shown in Table 1:
Parameter | Value |
---|---|
IUPAC Name | 4,6-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |
Molecular Formula | C19H11D5O5 |
Molecular Weight | 329.4 g/mol |
CAS Number | 94820-64-1 / 17834-02-5 |
XLogP3 | 2.3 |
Sources report different CAS numbers for this compound (17834-02-5 and 94820-64-1), which may reflect different registration entries or slight variations in structural representation .
Alternative Names
The compound is also known by several alternative chemical designations:
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4,6-dihydroxy-3-(3-oxo-1-(phenyl-d5)butyl)-2H-chromen-2-one
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3-(Alpha-Acetonylbenzyl)-4,6-Dihydrocoumarin
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4-6-Dihydroxy-3-(3-Oxo-1-Phenylbutyl)-2H-1-Benzopyran-2-One
Structural Identifiers and Chemical Properties
The structural information for 6-Hydroxy Warfarin-d5 provides researchers with the data necessary for analytical method development and identification in complex mixtures.
Digital Chemical Identifiers
The following digital identifiers facilitate computational and database applications:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/i2D,3D,4D,5D,6D |
InChIKey | IQWPEJBUOJQPDE-VIQYUKPQSA-N |
Canonical SMILES | CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=C(C=CC(=C3)O)OC2=O)O)[2H])[2H] |
These digital representations enable precise structural identification in chemical databases and computational chemistry applications .
Chemical Composition
The atomic composition of 6-Hydroxy Warfarin-d5 includes:
The deuterium labeling specifically replaces all five hydrogen atoms on the phenyl ring, creating a mass difference that is readily detectable in mass spectrometry applications.
Analytical Applications
6-Hydroxy Warfarin-d5 serves critical functions in analytical chemistry, particularly in the context of pharmacokinetic and metabolic studies.
Use as Internal Standard
The compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. As described in published research, samples for analysis are typically prepared by mixing with a solution containing warfarin-d5 as an internal standard, followed by protein precipitation and centrifugation before analysis .
The process typically involves:
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Sample mixing with methanol-water containing warfarin-d5
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Vortexing and centrifugation to pellet proteins
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Supernatant evaporation under nitrogen
Chromatographic Separation
Research has demonstrated that 6-Hydroxy Warfarin-d5 can be distinguished from other warfarin metabolites through chromatographic separation. The compound can be separated from related metabolites such as 7-OH-warfarin and 8-OH-warfarin using chiral HPLC columns .
Chiral columns such as the Astec CHIROBIOTIC® V Chiral HPLC column have been successfully employed to achieve enantiomeric separation of warfarin metabolites including hydroxylated variants .
Role in Metabolic Research
6-Hydroxy Warfarin-d5 plays an important role in understanding warfarin metabolism and pharmacokinetics.
Metabolite Profiling
The compound serves as a reference standard for identifying and quantifying 6-hydroxy warfarin, which is one of several hydroxylated metabolites produced during warfarin metabolism. The deuterium labeling allows researchers to distinguish between endogenous metabolites and the added internal standard .
Enzyme Activity Determination
Research utilizing 6-Hydroxy Warfarin-d5 contributes to studies determining cytochrome P450 enzyme activity. While S-7-OH-warfarin formation is primarily associated with CYP2C9 activity and (9R, 10S)-10-OH-warfarin with CYP3A4 activity, the 6-hydroxy metabolite represents another pathway in warfarin metabolism that can be monitored using 6-Hydroxy Warfarin-d5 as a reference standard .
Parameter | Details |
---|---|
Available Quantities | 5mg, 10mg, 25mg, 50mg, 100mg |
Purity | Typically ≥98% (analytical standard grade) |
Form | Solid |
Storage Requirements | -20°C, protected from light |
These specifications can vary between suppliers, and researchers should consult the certificate of analysis for the specific product they purchase .
Related Research Products
Several related compounds are often used alongside 6-Hydroxy Warfarin-d5 in comprehensive warfarin metabolism studies:
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Warfarin-d5 (CAS: 75472-93-4)
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R-(+)-Warfarin-d5 (CAS: 773005-79-1)
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S-(-)-Warfarin-d5
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(R)-7-Hydroxy Warfarin
Analytical Method Development
The development of analytical methods incorporating 6-Hydroxy Warfarin-d5 has been documented in scientific literature, particularly regarding chiral separation techniques.
Mass Spectrometry Detection
In LC-MS/MS applications, 6-Hydroxy Warfarin-d5 and other hydroxylated warfarin metabolites can be distinguished by their characteristic multiple reaction monitoring (MRM) transitions. The hydroxylated benzopyran metabolites (including 6-, 7-, and 8-OH-warfarin) share the same MRM transition (m/z 323.1→177.0), making chromatographic separation necessary for accurate identification .
Chiral Separation Techniques
Research has demonstrated that enantiomeric pairs of hydroxylated warfarin metabolites, including 6-OH-warfarin, can be separated using chiral HPLC techniques. This separation is critical for stereoselective analyses of warfarin metabolism, as the R- and S-enantiomers exhibit different pharmacological properties and metabolic pathways .
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